molecular formula C17H20F2N4O3S B2904218 4-cyclopropyl-3-(1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1797588-83-0

4-cyclopropyl-3-(1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2904218
CAS RN: 1797588-83-0
M. Wt: 398.43
InChI Key: ICNSIEBFXSNXBW-UHFFFAOYSA-N
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Description

4-cyclopropyl-3-(1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H20F2N4O3S and its molecular weight is 398.43. The purity is usually 95%.
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Scientific Research Applications

Cyclization and Polycyclic System Formation

Research has demonstrated the utility of sulfonamide groups, similar to those present in the compound, in terminating cationic cyclisations. This process is crucial for the efficient formation of polycyclic systems, which are foundational in the synthesis of complex molecules. For instance, the use of triflic acid has been shown to catalyze cyclisation processes leading to the formation of pyrrolidines and homopiperidines, highlighting the role of sulfonamide groups in the synthesis of cyclic and polycyclic molecules (Haskins & Knight, 2002).

Crystal Structure Analysis

The study of crystal structures of related compounds provides insights into the molecular geometry and intermolecular interactions, which are crucial for understanding the compound's reactivity and stability. For example, the crystal structure of a closely related sulfonamide compound has been elucidated, showing a chair conformation for the piperidine ring and classic tetrahedral geometry around the sulfur atom. These structural insights are fundamental for the design and synthesis of new molecules with desired physical and chemical properties (Girish et al., 2008).

Antibacterial and Antifungal Applications

Compounds featuring the cyclopropyl and piperidinyl moieties have been explored for their antibacterial and antifungal properties. Research into 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, for example, reveals their potential as potent antibacterial agents. Such studies underscore the importance of structural features, like those in the mentioned compound, for the development of new antimicrobial agents (Miyamoto et al., 1987).

Enzyme Inhibition for Therapeutic Applications

Investigations into the inhibitory effects of sulfonamides on human carbonic anhydrase isozymes have shown that compounds with sulfonyl, piperidinyl, and [1,2,4]triazolyl moieties can have significant therapeutic potential. For instance, sulfonamides have been found to inhibit carbonic anhydrase isozymes involved in various diseases, demonstrating the importance of these structural elements in the design of enzyme inhibitors (Alafeefy et al., 2015).

properties

IUPAC Name

4-cyclopropyl-5-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]-2-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N4O3S/c1-21-17(24)23(12-5-6-12)16(20-21)11-7-9-22(10-8-11)27(25,26)15-13(18)3-2-4-14(15)19/h2-4,11-12H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNSIEBFXSNXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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